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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethyl acetate

CAS No.: 14258-40-3

Cat. No.: B078466 Get Quote

Primary Classification: Bifunctional Linker / Alkylating Agent CAS: 14258-40-3 Molecular

Formula: C₆H₁₁ClO₃ Molecular Weight: 166.60 g/mol [1][2][3]

Executive Summary & Application Context
2-(2-Chloroethoxy)ethyl acetate is a critical bifunctional intermediate used primarily in

medicinal chemistry for PEGylation strategies and the synthesis of heterobifunctional cross-

linkers.[3] Its utility stems from the differential reactivity of its two termini: a hydrolytically

sensitive acetate ester and a nucleophilic-labile alkyl chloride.[3]

Why This Guide? Commercial samples of this compound often contain specific impurities—

such as the unacetylated alcohol (2-(2-chloroethoxy)ethanol) or the hydrolysis product (acetic

acid)—that can silently sabotage downstream nucleophilic substitutions.[3] This guide provides

a definitive 1H NMR structural analysis to validate purity and distinguish this product from its

functional analogs.

Spectral Analysis: 1H NMR Characterization
Theoretical vs. Experimental Data (DMSO-d₆)
The following data correlates experimental literature values with high-resolution structural

predictions to resolve signal overlap often seen in lower-field instruments.

Solvent: DMSO-d₆ (Standard for polar intermediates) Frequency: 400 MHz[3][4]
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*Note: In DMSO-d₆, the signals for the ether methylenes and the chloromethyl group often

overlap into a multiplet envelope (3.60–3.75 ppm). In CDCl₃, these typically resolve into distinct

triplets.

High-Resolution Resolution (CDCl₃ Prediction)
To resolve the "Envelope" (Region C), switching to Chloroform-d (CDCl₃) is recommended.[3]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


δ 4.22 (t, 2H):

-OAc (Deshielded ester methylene).[3]

δ 3.76 (t, 2H):

-O- (Ether methylene adjacent to ester side).[3]

δ 3.68 (t, 2H):

-O- (Ether methylene adjacent to chloride side).[3]

δ 3.62 (t, 2H):

-Cl (Chloromethyl group).[3]

Differentiation: The

-Cl triplet is typically the most upfield of the methylene signals in the 3.6–3.8 ppm range in
chlorinated ethers.[3]

Comparative Performance Analysis
This section objectively compares 2-(2-Chloroethoxy)ethyl acetate against its direct

precursors and halogenated alternatives to guide selection based on synthetic requirements.

Vs. Precursor: 2-(2-Chloroethoxy)ethanol
Scenario: Monitoring the acetylation reaction progress.

Spectral Marker: The disappearance of the hydroxyl proton (broad singlet, variable δ 2.0–4.0

ppm depending on concentration) and the appearance of the sharp Acetate Singlet at δ 2.02

ppm.[3]

Shift Logic: The methylene adjacent to the oxygen (

-methylene) shifts downfield from ~3.7 ppm (alcohol) to ~4.12 ppm (ester) due to the
electron-withdrawing anisotropy of the carbonyl group.[3]

Vs. Alternative: 2-(2-Bromoethoxy)ethyl acetate
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Scenario: Requiring a more reactive leaving group for substitution reactions (Finkelstein or

direct amination).[3]

Reactivity: Bromide is a superior leaving group (

) but is less stable in storage.[3]

NMR Distinction:

Chloro-Analog:

-Cl appears at δ ~3.62 ppm.[3]

Bromo-Analog:

-Br appears upfield at δ ~3.45 ppm.[3]

Mechanism:[5][6] Chlorine is more electronegative (3.[3]16) than Bromine (2.96), causing

greater deshielding of the adjacent protons.[3]

Impurity Profile Table[3]
Impurity

Diagnostic Signal
(1H NMR)

Source Remediation

Acetic Acid
δ ~2.10 (s) + δ ~11.0

(br)
Hydrolysis of ester

Wash with sat.[3]

NaHCO₃; Dry over

MgSO₄.[3]

Ethanol δ 1.06 (t), δ 3.44 (q) Solvent residue
High-vacuum drying

(< 1 mbar).

Triethylamine δ 0.96 (t), δ 2.45 (q) Base from acetylation
Acid wash (0.1 M HCl)

followed by brine.[3]

Experimental Protocol: Validated Characterization
Workflow
Sample Preparation[3][5]
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Mass: Weigh 10–15 mg of the liquid product.

Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

Why CDCl₃? Provides better resolution of the methylene "envelope" compared to DMSO.

[3]

Homogenization: Vortex for 10 seconds. Ensure no phase separation (product is an oil).

Transfer: Filter through a glass wool plug into a clean 5mm NMR tube to remove particulate

salts (e.g., Et₃N·HCl residues).[1][3]

Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° excitation pulse).

Scans (NS): 16 (Sufficient for >95% purity).

Relaxation Delay (D1): 1.0 second.

Spectral Width: 0 to 12 ppm.[3]

Temperature: 298 K (25°C).[3]

Logic Flow for Structural Confirmation (Visualization)[3]
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Figure 1: Decision logic for confirming structure and purity via 1H NMR.

Synthesis Pathway & Impurity Origins[3]
Understanding the synthesis helps interpret "ghost peaks" in the spectrum.[3] The standard

route involves the acetylation of 2-(2-chloroethoxy)ethanol.[3]
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Figure 2: Synthesis pathway highlighting origins of common spectral impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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